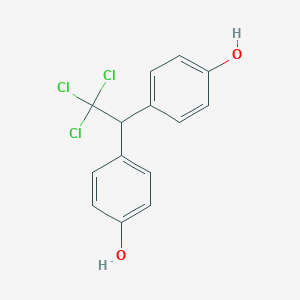

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

説明

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) is a metabolite of methoxychlor, an organochlorine pesticide. Methoxychlor is metabolized in the liver to HPTE and other hydroxylated derivatives, which exhibit significantly higher estrogenic activity than the parent compound . HPTE is a potent endocrine-disrupting chemical (EDC) that interacts with estrogen receptors (ERs), acting as an agonist for ERα and an antagonist for ERβ . Its structural similarity to estradiol, with two aromatic hydroxyl groups, enables strong binding to ERs, making it a critical compound for studying xenoestrogen effects in vitro and in vivo .

特性

IUPAC Name |

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022325 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-36-0, 124042-17-7 | |

| Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Methoxychlor as a Precursor

Methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane) serves as the primary precursor for 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane via demethylation. This metabolic pathway is replicated in laboratory settings using chemical agents to cleave methyl ethers.

Demethylation Reagents and Conditions

-

Hydrobromic Acid (HBr) in Acetic Acid : A 48% HBr solution in glacial acetic acid at reflux (120°C, 6–8 hours) achieves near-quantitative demethylation. The mechanism involves protonation of the methoxy oxygen, followed by nucleophilic attack by bromide.

-

Boron Tribromide (BBr₃) : In anhydrous dichloromethane at −78°C, BBr₃ selectively demethylates aromatic ethers without disrupting the trichloroethane backbone.

Yield Optimization

Reaction yields exceed 90% when using a 3:1 molar ratio of HBr to Methoxychlor. Side products, such as 4,4′-dihydroxybenzophenone, form via oxidative cleavage if excess acid or prolonged heating occurs.

Direct Condensation Methods Using Phenol Derivatives

Friedel-Crafts Alkylation of Phenol

A hypothetical route involves condensing phenol with trichloroacetaldehyde (chloral) in the presence of a Lewis acid catalyst. This mirrors dicofol synthesis, where chlorobenzene reacts with chloral under sulfuric acid catalysis.

Reaction Mechanism

-

Chloral Activation : Sulfuric acid protonates chloral, forming a reactive trichloromethyl carbocation.

-

Electrophilic Substitution : The carbocation attacks phenol’s aromatic ring, forming a σ-complex intermediate.

-

Rearomatization : Loss of a proton yields this compound.

Challenges and Modifications

-

Phenol Reactivity : Phenol’s electron-rich rings risk over-substitution or polymerization. Using protecting groups (e.g., acetyl) mitigates this.

-

Catalyst Selection : Aluminum chloride (AlCl₃) or zeolites improve regioselectivity compared to sulfuric acid.

Hydrolysis and Chlorination Approaches

Hydrolysis of Trichloromethyl Intermediates

A patent detailing dicofol synthesis provides a template for hydrolyzing trichloroethylene intermediates. Adapting this method:

-

Synthesis of 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene :

-

Chlorination of bis(4-hydroxyphenyl)ethylene with Cl₂ gas under UV light yields the dichloro derivative.

-

-

Hydrolysis to Trichloroethanol :

-

Treatment with aqueous sulfuric acid (60–70°C, 12 hours) introduces a hydroxyl group, forming 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethanol.

-

-

Reduction to Trichloroethane :

Chlorination of Bis(4-hydroxyphenyl)methane

Direct chlorination of bis(4-hydroxyphenyl)methane with Cl₂ in CCl₄ at 40°C introduces trichloromethyl groups. Excess chlorine and radical initiators (e.g., azobisisobutyronitrile) drive the reaction.

Industrial and Laboratory-Scale Production Considerations

Solvent and Catalyst Recycling

The dicofol synthesis patent emphasizes recycling chlorobenzene and sulfuric acid via steam distillation. For this compound:

-

Solvent Recovery : Ethanol or dimethylformamide (DMF) are distilled and reused to reduce costs.

-

Acid Management : Sulfuric acid phases are neutralized with NaOH, generating sodium sulfate byproducts.

化学反応の分析

反応の種類

HPTEは、次のようなさまざまな化学反応を起こします。

酸化: HPTEは酸化されてキノンやその他の酸化生成物を生成する可能性があります。

還元: HPTEの還元により、反応性の低いフェノール系化合物が生成される可能性があります。

置換: HPTEは、特にヒドロキシル基で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロアルカンやアシルクロリドなどの求核剤は、置換反応で一般的に使用されます。

生成される主な生成物

酸化: キノンやその他の酸化誘導体。

還元: 反応性の低いフェノール系化合物。

置換: HPTEのアルキル化またはアシル化誘導体。

科学的研究の応用

Endocrine Disruption Studies

HPTE is recognized for its estrogenic activity, which has made it a subject of extensive research in the field of endocrine disruption. Its ability to bind to estrogen receptors (ERs) has been documented, leading to investigations into its effects on reproductive health and developmental processes in various organisms.

- Mechanism of Action : HPTE acts as an agonist for estrogen receptors, particularly ERα and ERβ, influencing gene expression related to reproductive functions. Studies have shown that HPTE can stimulate cellular responses similar to those elicited by natural estrogens like estradiol .

Toxicological Assessments

Due to its potential health risks associated with endocrine disruption, HPTE has been included in toxicological studies aimed at understanding its impact on human health and the environment. Research has focused on:

- Reproductive Toxicity : Investigations into how HPTE affects fertility and developmental outcomes in animal models have been conducted. These studies are crucial for assessing the risks posed by exposure to this compound in agricultural and residential settings .

- Environmental Impact : As a metabolite of methoxychlor, HPTE's persistence in the environment raises concerns regarding bioaccumulation and its effects on wildlife. Studies are being conducted to evaluate its degradation pathways and ecological risks .

Polymer Production

HPTE is utilized in the synthesis of various polymers due to its chemical properties. Its incorporation into polymer matrices enhances their performance characteristics:

- Thermal Stability : Polymers containing HPTE exhibit improved thermal stability, making them suitable for high-temperature applications.

- Chemical Resistance : The presence of HPTE contributes to the chemical resistance of polymers, which is beneficial for products exposed to harsh environments .

Epoxy Resins and Coatings

HPTE is used as an additive in epoxy resins and coatings, providing enhanced properties such as:

- Electrical Insulation : Its insulating properties make it valuable in electrical applications where dielectric strength is critical.

- Durability : Coatings formulated with HPTE demonstrate increased durability against environmental stressors .

Case Study 1: Estrogenic Effects on Wildlife

A study conducted on aquatic organisms revealed that exposure to HPTE resulted in altered reproductive behaviors and decreased fertility rates. The findings underscored the need for regulatory measures concerning the use of methoxychlor and its metabolites in agricultural practices.

Case Study 2: Polymer Development

Research into the development of CF3-containing polymers highlighted the role of HPTE in enhancing mechanical properties. These polymers are being explored for applications in electronic materials and gas-permeable membranes due to their superior performance metrics compared to traditional materials .

作用機序

HPTEは、主にエストロゲン様活性によって効果を発揮します。 エストロゲン受容体に結合し、天然エストロゲンの作用を模倣します . この相互作用は、正常なホルモンシグナル伝達経路をかく乱し、さまざまな生物学的効果をもたらす可能性があります。 HPTEは、コレステロール側鎖開裂酵素(P450scc、CYP11A1)や3α-ヒドロキシステロイドデヒドロゲナーゼ(3α-HSD)などの酵素も阻害し、ステロイド生成にも影響を与えます .

類似化合物との比較

Table 1: Physicochemical Properties

| Compound | Chemical Structure | Molecular Weight (g/mol) | LogP | Water Solubility |

|---|---|---|---|---|

| HPTE | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | 336.6 | ~4.5 | Low |

| Methoxychlor | 2,2-Bis(4-methoxyphenyl)-1,1,1-trichloroethane | 345.7 | ~5.0 | Insoluble |

| DDT | 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane | 354.5 | ~6.9 | Insoluble |

| BPA | 2,2-Bis(4-hydroxyphenyl)propane | 228.3 | ~3.4 | Moderate |

| BPAF | 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | 336.2 | ~3.9 | Low |

- Key Differences: HPTE’s hydroxyl groups enhance ER binding compared to DDT’s chlorines or methoxychlor’s methoxy groups .

Estrogenic Activity and Receptor Interactions

HPTE exhibits dual ER activity, distinguishing it from other xenoestrogens.

Table 2: Estrogenic Activity Profiles

| Compound | ERα Agonism (EC50) | ERβ Antagonism | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|---|---|

| HPTE | 5 × 10⁻⁸ M (human) | Yes | 59.1 nM | 18.1 nM |

| Methoxychlor | Proestrogen* | No | Requires metabolism | Requires metabolism |

| DDT | Weak agonist | No | Not reported | Not reported |

| BPA | ~10⁻⁶ M | No | ~10⁻⁵ M | ~10⁻⁵ M |

| BPAF | 3 × 10⁻⁸ M | Yes | 39.8 nM | 3.4 nM |

| DES | 10⁻¹⁰ M | No | 0.1 nM | 0.1 nM |

*Methoxychlor requires hepatic metabolism to HPTE for estrogenic activity .

- Key Findings :

- HPTE vs. Methoxychlor : HPTE is the bioactive metabolite of methoxychlor, with direct ERα agonism and ERβ antagonism, whereas methoxychlor itself is inactive without metabolic activation .

- HPTE vs. DDT : DDT exhibits weak estrogenic activity and primarily acts as a progestogen disruptor, while HPTE’s hydroxyl groups confer stronger ER binding .

- HPTE vs. BPA/BPAF : BPA is 100-fold weaker than HPTE in ER binding. BPAF, with fluorinated substitutions, shows comparable ERα agonism but superior ERβ antagonism .

- HPTE vs. DES : Diethylstilbestrol (DES), a synthetic estrogen, is 1,000-fold more potent than HPTE but lacks ERβ antagonism .

Toxicological and Environmental Impact

- Persistence : Unlike DDT and its metabolites (e.g., DDE), HPTE is less persistent in the environment due to its hydroxyl groups, which increase biodegradability .

- Endocrine Effects: HPTE disrupts thymocyte differentiation at concentrations as low as 0.005 µM, surpassing the toxicity of BPA and nonylphenol . DDT’s metabolite, p,p′-DDE, acts as an antiandrogen, whereas HPTE’s primary threat is estrogenic disruption .

生物活性

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as HPTE, is a metabolite of the organochlorine pesticide methoxychlor. This compound has garnered attention due to its significant estrogenic activity and potential implications for endocrine disruption. The following sections outline its biological activities, including receptor interactions, effects on steroidogenesis, and implications for health.

Estrogen Receptor Interaction

HPTE exhibits notable binding affinity for estrogen receptors (ERs), particularly ERα. Research indicates that HPTE acts as a potent agonist at ERα with an effective concentration (EC50) in the range of to M in human and rat cell lines . In contrast, its activity at ERβ is considerably lower, suggesting a selective interaction profile that may influence estrogen-dependent processes.

Binding Affinity Comparison

| Compound | ERα Binding Affinity (IC50) | ERβ Binding Affinity (IC50) |

|---|---|---|

| HPTE | M | Minimal |

| Methoxychlor | Lower than HPTE | Not specified |

Effects on Leydig Cell Function

HPTE has been shown to impact testosterone production in Leydig cells derived from rats. Studies demonstrate that HPTE can inhibit both basal and luteinizing hormone (LH)-stimulated testosterone production in a dose-dependent manner. The onset of this inhibition varies with the maturity of the Leydig cells; progenitor cells show sensitivity after just 10 hours of exposure, while adult cells require longer exposure times .

Testosterone Production Inhibition

- Progenitor Leydig Cells : Significant reduction after 10 hours.

- Adult Leydig Cells : Significant reduction after 18 hours.

- Reversibility : Testosterone production returns to control levels within 3 hours post-treatment in immature and adult cells but remains suppressed in progenitor cells.

The mechanism by which HPTE exerts its biological effects involves competitive binding to ERα, leading to altered gene expression profiles associated with estrogenic activity. For instance, microarray analyses have shown that HPTE induces gene expression patterns similar to those elicited by natural estrogens like estradiol (E2), impacting pathways involved in cell proliferation and differentiation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of HPTE:

- Estrogenic Activity Assessment : A study demonstrated that HPTE induces uterine epithelial proliferation comparable to E2 in ovariectomized mice. This was measured through microarray analysis revealing significant upregulation of estrogen-responsive genes .

- Comparative Analysis with Other Compounds : HPTE was found to be approximately 100 times more active at ERα than methoxychlor itself, underscoring its role as a potent metabolite capable of enhancing estrogenic effects in vivo .

- Impact on Reproductive Health : Research indicates that exposure to HPTE may disrupt normal reproductive functions by altering hormone levels and receptor activity, which could have implications for fertility and development .

Q & A

Q. How is 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane structurally characterized in research settings?

Structural characterization typically involves a combination of spectroscopic and crystallographic methods:

- Spectroscopy : Nuclear Magnetic Resonance (NMR) for elucidating hydrogen and carbon environments, Infrared (IR) for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and spatial arrangements. For example, studies on analogous halogenated compounds (e.g., 2,2-Bis(4-butoxyphenyl)-1,1,1-trichloroethane) use X-ray data collected at 200 K with R-factors ≤0.047 to ensure precision .

- Purity validation : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses sample purity, critical for reproducible results.

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Synthesis often involves condensation reactions between 4-hydroxyphenol and trichloroacetaldehyde derivatives. Key steps include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) to drive the reaction equilibrium.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Purification : Recrystallization from ethanol or methanol removes byproducts. Monitoring via Thin-Layer Chromatography (TLC) ensures reaction completion .

- Temperature control : Reactions are typically conducted under reflux (80–100°C) to balance kinetics and thermal stability.

Q. What are the key physicochemical properties of this compound relevant to its behavior in experimental systems?

Critical properties include:

- Solubility : Low aqueous solubility (e.g., ~0.03 mg/L at 25°C for structurally similar compounds) necessitates use of organic solvents like DMSO or acetone .

- Log P : High lipophilicity (log P ~4.5–5.0) indicates strong membrane permeability, requiring careful handling in bioavailability studies.

- Stability : Susceptibility to photodegradation and hydrolysis under alkaline conditions mandates storage in amber vials at controlled pH (4–6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies often arise from variations in experimental conditions. Methodological solutions include:

- Standardized protocols : Replicate measurements under controlled temperature, solvent purity, and pH using techniques like UV-Vis spectroscopy or gravimetric analysis.

- High-purity samples : Use HPLC-purified compounds to exclude impurities affecting solubility .

- Environmental simulation : Accelerated stability studies under varying light, temperature, and humidity conditions to identify degradation pathways.

Q. What advanced computational strategies are employed to predict and optimize synthesis pathways of halogenated aromatic compounds like this compound?

Cutting-edge approaches integrate:

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction energetics and transition states to predict viable pathways .

- Machine Learning (ML) : Training algorithms on reaction databases to optimize catalysts, solvents, and temperatures. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error cycles by 50% .

- Process simulation : Tools like COMSOL Multiphysics model heat/mass transfer in reactors, enabling scale-up from lab to pilot plant .

Q. How do factorial design approaches enhance the efficiency of experimental studies on environmental degradation of this compound?

Factorial design systematically tests multiple variables (e.g., pH, UV intensity, microbial activity) to identify significant factors:

- Full factorial design : Evaluates all variable combinations (e.g., 2³ design for three factors at two levels) to quantify interaction effects.

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., degradation rate vs. temperature) to pinpoint optimal conditions .

- High-throughput screening : Automated platforms rapidly generate data for ML training, accelerating hypothesis testing .

Methodological Notes

- Data validation : Cross-reference solubility and stability data with peer-reviewed sources like the CRC Handbook .

- Safety protocols : Adopt glovebox techniques and fume hoods for handling volatile intermediates, referencing safety guidelines for structurally related compounds .

- Interdisciplinary collaboration : Combine experimental data with computational models to address complex reactivity or environmental behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。